5-(Cyclohexylamino)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile
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Overview
Description
5-(Cyclohexylamino)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a complex organic compound that belongs to the oxazole family. Oxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry . This particular compound features a unique structure with a cyclohexylamino group, a furan ring, and an oxazole ring, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclohexylamino)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile can be achieved through a multi-step process involving the formation of the oxazole ring via the van Leusen oxazole synthesis. This method utilizes tosylmethylisocyanides (TosMICs) and aldehydes under basic conditions to form the oxazole ring
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclohexylamino)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like halogens or alkyl groups.
Scientific Research Applications
5-(Cyclohexylamino)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Cyclohexylamino)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity and leading to its observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives with varying substituents, such as:
- 5-(Cyclohexylamino)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile
- 5-(Cyclohexylamino)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile
Uniqueness
What sets 5-(Cyclohexylamino)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile apart is its combination of a cyclohexylamino group, a furan ring, and an oxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H23N3O3 |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
5-(cyclohexylamino)-2-[5-[(4-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C22H23N3O3/c1-15-7-9-17(10-8-15)26-14-18-11-12-20(27-18)22-25-19(13-23)21(28-22)24-16-5-3-2-4-6-16/h7-12,16,24H,2-6,14H2,1H3 |
InChI Key |
VKWGKSZKGTVCRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NC4CCCCC4)C#N |
Origin of Product |
United States |
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